2-Cetodoxapram

Descripción general

Descripción

Ketodoxapram: es un metabolito del estimulante respiratorio doxapram. Ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la fibrilación auricular. Ketodoxapram es conocido por su capacidad para inhibir canales iónicos específicos, lo que lo convierte en un candidato prometedor para diversas aplicaciones médicas .

Aplicaciones Científicas De Investigación

Ketodoxapram tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de oxidación y reducción.

Biología: Investigado por sus efectos en los canales iónicos y la respiración celular.

Medicina: Explorado por su potencial para tratar la fibrilación auricular y otras afecciones cardiovasculares

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en química analítica.

Análisis Bioquímico

Biochemical Properties

2-Ketodoxapram plays a significant role in biochemical reactions, particularly in the inhibition of specific ion channels. It has been shown to strongly inhibit TASK-1 and TASK-3 channels, with an IC50 of 0.8 μM and 1.5 μM, respectively . These channels are involved in maintaining the resting membrane potential and regulating cellular excitability. The inhibition of these channels by 2-Ketodoxapram can lead to the termination of atrial fibrillation by restoring normal sinus rhythm . Additionally, 2-Ketodoxapram interacts with various proteins and enzymes involved in its metabolism, including cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

2-Ketodoxapram exerts several effects on different cell types and cellular processes. In cardiomyocytes, it has been observed to reduce the burden of atrial fibrillation by inhibiting TASK-1 channels . This inhibition leads to the prolongation of the action potential duration, thereby stabilizing the cardiac rhythm. Furthermore, 2-Ketodoxapram influences cell signaling pathways by modulating ion channel activity, which can impact gene expression and cellular metabolism . The compound’s effects on respiratory cells include stimulation of the carotid body chemoreceptors, leading to increased respiratory drive .

Molecular Mechanism

The molecular mechanism of 2-Ketodoxapram involves its interaction with ion channels and chemoreceptors. By inhibiting TASK-1 and TASK-3 channels, 2-Ketodoxapram alters the membrane potential and reduces cellular excitability . This inhibition is achieved through binding to specific sites on the ion channels, preventing the flow of potassium ions. Additionally, 2-Ketodoxapram stimulates the carotid body chemoreceptors, which in turn activate the respiratory centers in the brainstem . This dual mechanism of action contributes to its therapeutic effects in both cardiac and respiratory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ketodoxapram have been studied over various time frames. The compound exhibits a terminal half-life of approximately 1.71 hours, indicating its relatively rapid clearance from the system . Stability studies have shown that 2-Ketodoxapram remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in animal models have demonstrated sustained efficacy in reducing atrial fibrillation burden without significant adverse effects .

Dosage Effects in Animal Models

The effects of 2-Ketodoxapram vary with different dosages in animal models. In porcine models, intravenous administration of 1 mg/kg of 2-Ketodoxapram has been shown to significantly reduce atrial fibrillation burden . Higher doses may lead to increased efficacy but also pose a risk of adverse effects such as excessive inhibition of ion channels and potential toxicity . It is crucial to determine the optimal dosage that balances therapeutic benefits with minimal side effects.

Metabolic Pathways

2-Ketodoxapram is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation of 2-Ketodoxapram, leading to the formation of various metabolites. The metabolic pathways involve phase I reactions, including hydroxylation and dealkylation, followed by phase II reactions such as glucuronidation . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 2-Ketodoxapram within cells and tissues are influenced by its physicochemical properties and interactions with transport proteins. The compound exhibits a brain-to-plasma ratio of 0.065, indicating limited crossing of the blood-brain barrier . This restricted distribution to the brain may reduce the risk of central nervous system side effects. Additionally, 2-Ketodoxapram binds to plasma proteins, which can affect its bioavailability and distribution within the body .

Subcellular Localization

2-Ketodoxapram’s subcellular localization is primarily within the cytoplasm, where it interacts with ion channels and other target proteins . The compound does not exhibit significant accumulation in specific organelles, suggesting a diffuse distribution within the cytoplasmic compartment. Post-translational modifications and targeting signals do not appear to play a significant role in its subcellular localization .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ketodoxapram generalmente implica la oxidación de doxapram. Este proceso se puede lograr utilizando varios agentes oxidantes en condiciones controladas. Un método común implica el uso de permanganato de potasio o trióxido de cromo en un medio ácido. La reacción se lleva a cabo a un rango de temperatura de 0-25 °C para asegurar la oxidación selectiva del grupo alcohol secundario en doxapram para formar ketodoxapram.

Métodos de Producción Industrial

La producción industrial de ketodoxapram sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ketodoxapram experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Como se mencionó, ketodoxapram se forma a través de la oxidación de doxapram.

Reducción: Se puede reducir nuevamente a doxapram utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Ketodoxapram puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo carbonilo.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo, medio ácido.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Productos Principales

Oxidación: Ketodoxapram.

Reducción: Doxapram.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Mecanismo De Acción

Ketodoxapram ejerce sus efectos principalmente inhibiendo canales iónicos específicos, como TASK-1 y TASK-3. Estos canales están involucrados en el mantenimiento del potencial de membrana en reposo y la regulación de la excitabilidad celular. Al inhibir estos canales, ketodoxapram puede modular los potenciales de acción cardíacos, lo que lo hace útil en el tratamiento de la fibrilación auricular .

Comparación Con Compuestos Similares

Ketodoxapram se compara a menudo con su compuesto padre, doxapram, y otros inhibidores de canales iónicos similares:

Otros inhibidores de canales iónicos: Compuestos como la bupivacaína y la lidocaína también inhiben los canales iónicos, pero tienen diferentes perfiles de selectividad y farmacocinética.

Compuestos Similares

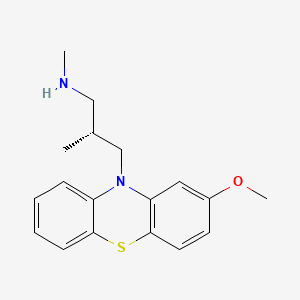

- Doxapram

- Bupivacaína

- Lidocaína

Las propiedades únicas de ketodoxapram, como su inhibición específica de canales iónicos y su perfil farmacocinético, lo convierten en un compuesto valioso para futuras investigaciones y posibles usos terapéuticos.

Propiedades

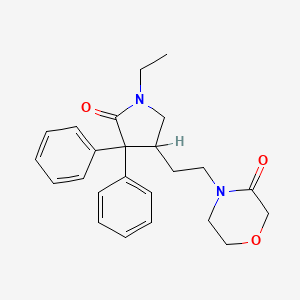

IUPAC Name |

4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962591 | |

| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42595-88-0 | |

| Record name | 2-Ketodoxapram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AHR-5955 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2-ketodoxapram alongside doxapram?

A1: Doxapram is metabolized in the body to form 2-ketodoxapram. [] Understanding the pharmacokinetics of both the parent drug and its active metabolite is crucial because 2-ketodoxapram may contribute to the overall therapeutic effect of doxapram. Studying both compounds allows researchers to assess their individual contributions to efficacy and potential side effects.

Q2: What analytical methods have been developed to study the pharmacokinetics of doxapram and 2-ketodoxapram?

A2: Researchers have developed a highly sensitive and specific ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay to simultaneously quantify doxapram and 2-ketodoxapram in biological samples. [] This method allows for accurate measurement of both compounds in plasma and tissues, enabling comprehensive pharmacokinetic studies. This method demonstrated a low limit of quantification for both doxapram and 2-ketodoxapram in both plasma and brain tissue. [] Additionally, a gas chromatography method has been developed for the simultaneous determination of doxapram and 2-ketodoxapram specifically in the plasma of neonates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

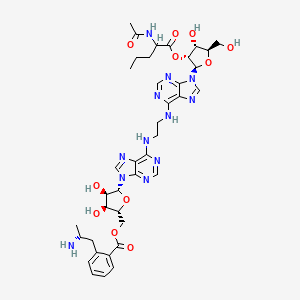

![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)

![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)

![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)